N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
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Overview
Description
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a combination of fluorophenyl, thiophene, pyrazole, triazole, and nitrobenzamide groups
Preparation Methods
The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrazole and triazole structures, followed by the introduction of the fluorophenyl and thiophene groups. The final steps involve the attachment of the nitrobenzamide moiety and the sulfanyl linkage. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE can be compared with similar compounds such as:
Dichloroaniline: Known for its use in the production of dyes and herbicides.
Ethyl (4-fluorobenzoyl)acetate: Used as a precursor in various chemical reactions
Properties
Molecular Formula |
C33H28FN7O4S2 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C33H28FN7O4S2/c34-25-12-8-23(9-13-25)28-19-27(29-7-4-18-46-29)38-40(28)31(42)21-47-33-37-36-30(39(33)17-16-22-5-2-1-3-6-22)20-35-32(43)24-10-14-26(15-11-24)41(44)45/h1-15,18,28H,16-17,19-21H2,(H,35,43) |
InChI Key |
KPBQKVBSCJQEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)F |
Origin of Product |
United States |
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